molecular formula C₉H₁₃D₅O₂ B1162367 2-Ethylpentanoic Acid Ethyl Ester-d5

2-Ethylpentanoic Acid Ethyl Ester-d5

Cat. No.: B1162367
M. Wt: 163.27
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylpentanoic Acid Ethyl Ester-d5 is a deuterated derivative of 2-ethylpentanoic acid ethyl ester, where five hydrogen atoms are replaced with deuterium. This compound is synthesized via malonic ester synthesis, a classic method for constructing branched carboxylic acids . The non-deuterated form, 2-ethylpentanoic acid, is an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The deuterated version is critical in metabolic studies, isotopic labeling, and as an internal standard in mass spectrometry due to its enhanced stability and distinct spectral properties .

Properties

Molecular Formula

C₉H₁₃D₅O₂

Molecular Weight

163.27

Synonyms

2-Ethyl-pentanoic Acid Ethyl Ester-d5;  2-Ethyl-valeric Acid Ethyl Ester-d5;  Ethyl 2-Ethylpentanoate-d5;  Ethyl α-Ethylvalerate-d5

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Propylpentanoate (Valproic Acid Ethyl Ester)

  • Molecular Formula: C₁₀H₂₀O₂ (vs. C₉H₁₄D₅O₂ for 2-ethylpentanoic acid ethyl ester-d5)
  • Structural Difference : A propyl group replaces the ethyl substituent at the α-carbon.
  • Applications: Ethyl 2-propylpentanoate is a precursor to valproic acid, an anticonvulsant drug. Unlike the deuterated analog, it lacks isotopic labeling, limiting its use in tracer studies .
  • Key Distinction : The longer alkyl chain in valproate derivatives increases lipophilicity, enhancing blood-brain barrier penetration, whereas the deuterated ester’s utility lies in analytical chemistry .

Eicosapentaenoic Acid Ethyl Ester-d5 (EPA Ethyl Ester-d5)

  • Molecular Formula : C₂₂H₂₉D₅O₂ (vs. C₉H₁₄D₅O₂)
  • Structural Difference: A 20-carbon polyunsaturated fatty acid chain with five cis double bonds, compared to the short-branched chain of 2-ethylpentanoate.
  • Applications : EPA ethyl ester-d5 is used in lipidomics to quantify omega-3 fatty acids in clinical samples. Its deuterated form minimizes interference in LC-MS/MS analyses .
  • Key Distinction: EPA derivatives are bioactive in cardiovascular health, while 2-ethylpentanoate-d5 serves as a non-pharmacological analytical tool .

2-Pentynoic Acid Ethyl-d5 Ester

  • Molecular Formula : C₇H₅D₅O₂ (vs. C₉H₁₄D₅O₂)
  • Structural Difference : A terminal alkyne group replaces the ethyl branch, introducing unsaturation.
  • Applications : Used in click chemistry for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The deuterated ester aids in tracking reaction pathways .
  • Key Distinction: The alkyne functionality enables covalent bonding in bioconjugation, unlike the saturated structure of 2-ethylpentanoate-d5 .

Ethyl 2-Methyl-2-Pentenoate

  • Molecular Formula : C₈H₁₄O₂ (vs. C₉H₁₄D₅O₂)
  • Structural Difference : Contains a conjugated double bond (2E configuration) and a methyl group at the α-carbon.
  • Applications : A flavoring agent in food chemistry. The unsaturation alters volatility and odor profile compared to saturated esters .
  • Key Distinction: The double bond increases reactivity in Diels-Alder reactions, whereas 2-ethylpentanoate-d5 is more stable under acidic conditions .

Physicochemical and Functional Differences

Property This compound Ethyl 2-Propylpentanoate EPA Ethyl Ester-d5 2-Pentynoic Acid Ethyl-d5 Ester
Molecular Weight ~162.23 g/mol 172.26 g/mol ~355.54 g/mol 131.18 g/mol
Deuterium Position Ethyl group (C₂H₅ → C₂D₅) None Terminal methyl group Ethyl ester group
Key Functional Group Branched alkyl chain Branched alkyl chain Polyunsaturated chain Terminal alkyne
Primary Application Isotopic labeling, MS internal standard Anticonvulsant precursor Lipid quantification Click chemistry
Stability High (deuterium reduces metabolic rate) Moderate Low (prone to oxidation) Moderate (alkyne reactivity)

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